Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-9-12(17)13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFANGFICUDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801282-28-0 | |
| Record name | tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Metal Carbenoid NH Insertion
A highly diastereoselective method for synthesizing 3-oxo pyrrolidine derivatives involves the intramolecular metal carbenoid NH insertion reaction. This approach, described in recent literature, utilizes N-Boc δ-amino α-diazo β-ketoesters as precursors. The reaction proceeds via the following steps:
- Diazo Compound Preparation : The precursor, N-Boc δ-amino α-diazo β-ketoester, is synthesized by diazo transfer to a β-ketoester intermediate.
- Carbenoid Formation : Treatment with a transition metal catalyst (e.g., rhodium(II) acetate) generates a metal carbenoid species.
- NH Insertion : The carbenoid undergoes intramolecular insertion into the NH bond of the δ-amino group, forming the pyrrolidine ring with high diastereoselectivity.
This method yields cis-3-oxo pyrrolidine-2-carboxylates with excellent stereochemical control, making it ideal for producing enantiomerically pure intermediates.
Cyclization and Functionalization
An alternative route involves sequential cyclization and functionalization steps:
- Pyrrolidine Ring Formation : Cyclization of δ-amino esters or ketones under acidic or basic conditions generates the pyrrolidine core.
- Phenyl Group Introduction : Electrophilic aromatic substitution or Ullmann coupling introduces the phenyl group at the 2-position.
- Oxidation : The 3-position is oxidized to a ketone using agents like potassium permanganate ($$ \text{KMnO}4 $$) or chromium trioxide ($$ \text{CrO}3 $$).
- Nitrogen Protection : The amine group is protected with tert-butyl chloroformate ($$ (\text{CH}3)3\text{CCOCl} $$) in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate (Boc) group.
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane ($$ \text{CH}2\text{Cl}2 $$) enhance reaction rates and yields by stabilizing intermediates.
- Temperature Control : Reactions are typically conducted at 0–25°C to prevent side reactions such as over-oxidation or epimerization.
Catalytic Systems
- Rhodium Catalysts : Rhodium(II) acetate ($$ \text{Rh}2(\text{OAc})4 $$) is preferred for carbenoid reactions due to its high efficiency and selectivity.
- Base Selection : Triethylamine ($$ \text{Et}_3\text{N} $$) or sodium hydride ($$ \text{NaH} $$) facilitates deprotonation steps during protection and coupling reactions.
Purification Techniques
- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane mixtures is commonly used to isolate the product.
- Crystallization : Recrystallization from ethanol or methanol improves purity for industrial-scale batches.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern industrial processes employ continuous flow reactors to enhance scalability and reproducibility. Key advantages include:
- Improved Heat Transfer : Enables precise temperature control for exothermic reactions.
- Reduced Reaction Times : Higher surface-to-volume ratios accelerate mass transfer.
Green Chemistry Considerations
- Solvent Recycling : Recovery and reuse of THF or dichloromethane reduce environmental impact.
- Catalyst Recovery : Immobilized rhodium catalysts on solid supports minimize metal waste.
Case Studies and Recent Advances
Diastereoselective Synthesis
A 2024 study demonstrated that using enantiopure sulfinimines derived from p-Tolyl-S(O)NH$$_2$$ significantly improves diastereoselectivity in pyrrolidine formation. The method achieved >95% diastereomeric excess (d.e.) for 3-oxo derivatives.
Mechanistic Insights
Advanced spectroscopic techniques (e.g., $$ ^1\text{H NMR }$$ kinetics) have elucidated the role of carbenoid intermediates in NH insertion reactions. These studies confirm a concerted mechanism with minimal radical character.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate has garnered attention for its potential therapeutic applications, particularly as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is crucial in the pathogenesis of Alzheimer's disease, and compounds that inhibit its activity could lead to novel treatments for neurodegenerative disorders.
Key Findings:
- BACE-1 Inhibition: Studies have shown that derivatives of this compound exhibit sub-micromolar activity against BACE-1, suggesting promising therapeutic applications in treating Alzheimer's disease .
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Synthetic Routes:
- Formation of Pyrrolidine Ring: Cyclization reactions starting from suitable precursors.
- Introduction of Functional Groups: Substitution reactions using phenyl halides.
Common Reactions:
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Phenyl halides | Various derivatives |
Biological Studies
Research has indicated that this compound may exhibit additional biological activities beyond enzyme inhibition, including anti-inflammatory and antitumor effects.
Biological Activity Highlights:
- Neuroprotection: Enhanced neuronal survival under stress conditions has been observed in preclinical models .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
| Study | Model | Observations | Reference |
|---|---|---|---|
| Study A | Mouse model of Alzheimer's | Significant reduction in amyloid-beta levels | |
| Study B | In vitro BACE-1 assay | IC50 values in sub-micromolar range | |
| Study C | Neuroprotection assays | Enhanced neuronal survival under stress conditions |
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions .
Comparison with Similar Compounds
- Tert-butyl 3-oxo-2-methylpyrrolidine-1-carboxylate
- Tert-butyl 3-oxo-2-ethylpyrrolidine-1-carboxylate
- Tert-butyl 3-oxo-2-isopropylpyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its methyl, ethyl, and isopropyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Biological Activity
Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate is a compound with notable applications in organic synthesis and biological research. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and a phenyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is C15H19NO3, with a molecular weight of 261.32 g/mol. The compound features a tert-butyl ester functionality, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound can form stable complexes through both covalent and non-covalent interactions, influencing the activity of these targets.
Interaction with Enzymes
Research indicates that this compound can act as an enzyme inhibitor, affecting metabolic pathways within cells. The specific interactions depend on the structural characteristics of the target enzyme and the chemical properties of the compound.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic processes. |
| Antimicrobial Activity | Exhibits activity against various bacterial strains, including MRSA. |
| Antioxidant Properties | Potential scavenging activity against free radicals. |
| Cytotoxicity | Shows varying degrees of cytotoxic effects on cancer cell lines (e.g., MCF-7). |
Antimicrobial Studies
In a recent study, this compound was evaluated for its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values demonstrated significant efficacy, particularly against MRSA strains . The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism behind its antimicrobial action.
Cytotoxicity Assessment
A cytotoxicity study conducted on MCF-7 breast cancer cells revealed that this compound maintained high cell viability even at elevated concentrations (up to 32 µg/mL), indicating favorable safety profiles for potential therapeutic applications . This suggests that while the compound exhibits cytotoxic effects, it may also possess selectivity towards cancer cells over normal cells.
Q & A
Basic: What are the standard synthetic routes for Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization of nitrogen-containing precursors (e.g., tert-butyl-protected pyrrolidine derivatives) with ketone or aldehyde components. Key steps include:
- Mannich reaction for introducing the phenyl group.
- Intramolecular cyclization using bases like triethylamine in aprotic solvents (e.g., DMF) to form the pyrrolidine ring.
- Oxidation (e.g., with KMnO₄ or CrO₃) to generate the 3-oxo group .
Example Protocol:
React tert-butyl pyrrolidine-1-carboxylate with benzaldehyde under acidic conditions.
Oxidize the intermediate using Jones reagent (CrO₃/H₂SO₄) to form the ketone.
Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify protons (e.g., phenyl protons at ~7.3 ppm) and carbonyl carbons (~170 ppm).
- IR Spectroscopy : Confirmation of the carbonyl group (C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., spirocyclic conformation) .
Basic: What are common chemical reactions involving this compound?
Methodological Answer:
Key reactions include:
- Nucleophilic substitution at the carbonyl group (e.g., Grignard reagents).
- Reductive amination for introducing amino groups (e.g., NaBH₃CN).
- Deprotection of the tert-butyl group using TFA or HCl to generate free amines .
Advanced: How do enantiomers of this compound differ in biological activity?
Methodological Answer:
The (R)-enantiomer shows higher binding affinity to enzymes like BACE-1 (β-secretase) compared to the (S)-enantiomer , as determined by:
- Molecular docking studies (AutoDock Vina) to predict binding poses.
- Kinetic assays (IC₅₀ values: (R)-enantiomer = 0.2 µM vs. (S)-enantiomer = 5.6 µM) .
Data Table:
| Enantiomer | BACE-1 IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| (R) | 0.2 | -9.8 |
| (S) | 5.6 | -6.3 |
Advanced: How can synthesis yield be optimized for scale-up?
Methodological Answer:
Optimization strategies:
- Continuous flow reactors to enhance mixing and reduce side reactions.
- Catalyst screening : Pd(dppf)Cl₂ for Suzuki couplings (yield improvement from 60% to 85%).
- Solvent selection : THF > DMF for higher enantiomeric excess (ee) in asymmetric steps .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Enantiomeric impurity : Use chiral HPLC (Chiralpak AD-H column) to verify purity.
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters enzyme kinetics).
- Negative controls : Include known inhibitors (e.g., LY2811376 for BACE-1) for validation .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
Mechanistic studies reveal:
- Hydrogen bonding between the 3-oxo group and catalytic aspartate residues (BACE-1).
- π-π stacking of the phenyl group with hydrophobic enzyme pockets.
- Free energy calculations (MM-PBSA) confirm binding stability .
Basic: What is its role in medicinal chemistry research?
Methodological Answer:
- Scaffold for protease inhibitors : Modifications at the 2-phenyl or 3-oxo positions enhance selectivity.
- Pro-drug development : Tert-butyl ester improves solubility for in vivo studies .
Advanced: How does its stability vary under different storage conditions?
Methodological Answer:
Stability assessments via:
- Accelerated degradation studies (40°C/75% RH): Degradation <5% over 6 months in sealed, desiccated containers.
- Light exposure : UV/Vis analysis shows photodegradation after 48 hours (use amber vials) .
Advanced: What analytical methods differentiate it from structural analogs?
Methodological Answer:
- LC-MS/MS : Distinguishes via molecular weight (e.g., 287.34 g/mol vs. 316.39 g/mol for benzyl-substituted analogs).
- Circular Dichroism (CD) : Confirms enantiomeric identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
